N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

Catalog No.
S545138
CAS No.
M.F
C24H26N2O3S
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

Product Name

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

IUPAC Name

N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3

InChI Key

VNCIWNGCMAKKEO-UHFFFAOYSA-N

SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

TH257; TH-257; TH 257;

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

The exact mass of the compound N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is 422.1664 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is a synthetic compound characterized by its unique structural features, comprising a benzamide framework with specific substituents. Its molecular formula is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S, and it is recognized for its potential biological activities, particularly as an inhibitor of certain enzymes. The compound contains a benzyl group, a butyl group, and a phenylsulfamoyl moiety, which contribute to its chemical properties and biological interactions.

Typical of amides and sulfonamides. Notably, it can undergo hydrolysis to yield the corresponding acid and amine. The compound's structure allows for potential nucleophilic substitutions at the sulfonamide nitrogen or the amide carbonyl carbon.

Example Reactions

  • Hydrolysis:
    N Benzyl N butyl 4 N phenylsulfamoyl benzamide+H2OBenzoyl derivative+Amine\text{N Benzyl N butyl 4 N phenylsulfamoyl benzamide}+H_2O\rightarrow \text{Benzoyl derivative}+\text{Amine}
  • Nucleophilic Substitution:
    R NH2+N Benzyl N butyl 4 N phenylsulfamoyl benzamideSubstituted product\text{R NH}_2+\text{N Benzyl N butyl 4 N phenylsulfamoyl benzamide}\rightarrow \text{Substituted product}

This compound has shown significant biological activity, particularly as an inhibitor of carbonic anhydrase II, an enzyme implicated in various physiological processes including respiration and acid-base balance. Its role as an enzyme inhibitor suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma and certain types of edema .

The synthesis of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide typically involves several steps:

  • Formation of the Sulfonamide: The initial step involves the reaction of a suitable sulfonamide precursor with an aromatic amine (such as N-phenylaniline).
  • Coupling Reaction: The resulting sulfonamide is then coupled with benzyl and butyl amines to form the final product through standard amide bond formation techniques.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

General Synthetic Route

  • Start with N-phenylaniline.
  • React with a sulfonyl chloride to form the sulfonamide.
  • Couple with benzylamine and butylamine.

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide has potential applications in pharmaceuticals, particularly in drug development targeting carbonic anhydrase-related pathways. Its unique structure may also lend itself to use in agricultural chemistry as a herbicide or fungicide due to its inhibitory properties .

Studies have indicated that N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide interacts specifically with carbonic anhydrase II, demonstrating binding affinities that suggest it could be developed into a therapeutic agent for conditions requiring enzyme inhibition .

Binding Affinity

Research into structure-activity relationships has shown that modifications to the sulfonamide group can significantly impact binding efficacy to target enzymes, which is crucial for optimizing therapeutic outcomes.

Several compounds share structural similarities with N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide, including:

Compound NameStructural FeaturesUnique Properties
N-Benzyl-N-methyl-4-(N-phenylsulfamoyl)benzamideMethyl instead of butyl groupDifferent binding profile to enzymes
N-Phenylsulfamoyl-benzamideLacks alkyl substituentsMore straightforward synthesis
4-(Phenylsulfamoyl)benzoic acidAcidic functional group instead of amidePotentially different solubility characteristics

These compounds illustrate variations in substituents that can affect biological activity and chemical reactivity, highlighting the uniqueness of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide in terms of its specific functional groups and potential applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

422.16641387 g/mol

Monoisotopic Mass

422.16641387 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

Explore Compound Types